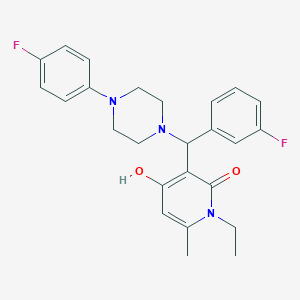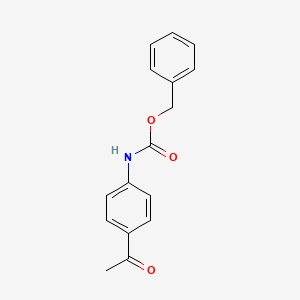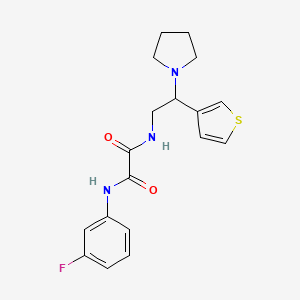![molecular formula C31H22N6O2S B2768807 N-benzyl-6-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carboxamide CAS No. 443670-71-1](/img/structure/B2768807.png)
N-benzyl-6-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-benzyl-6-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carboxamide is a useful research compound. Its molecular formula is C31H22N6O2S and its molecular weight is 542.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
- The compound has been explored in the design and synthesis of novel chemical entities. For instance, Wanare (2022) discusses the synthesis of thiopyrimidine-glucuronide compounds, highlighting the process of forming a dihydropyrimidine skeleton and installing a pyrimidine ring with an amino group, which is relevant to the structure of the compound (Wanare, 2022).
Antimicrobial and Antifungal Activities
- El-Gazzar et al. (2008) synthesized compounds related to the queried chemical, exhibiting antibacterial and antifungal activities. This suggests potential antimicrobial applications for similar compounds (El-Gazzar, Aly, Zaki, & Hafez, 2008).
- Sherif et al. (2008) also engaged in the synthesis of compounds with thienopyrimidine, which is structurally related, indicating their potential in antimicrobial research (Sherif, Amr, Assy, & Ramadan, 2008).
Antiviral and Antitumor Activity
- Research by Petrie et al. (1985) on pyrazolo[3,4-d]pyrimidine ribonucleosides, which are structurally similar, demonstrates potential antiviral and antitumor activities. This suggests that compounds like N-benzyl-6-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carboxamide could be explored for similar applications (Petrie, Cottam, Mckernan, Robins, & Revankar, 1985).
Heterocyclic System Synthesis
- Harutyunyan (2014) worked on synthesizing dihydropyrimido and pyrimido derivatives, which are related to the queried compound. This research provides insight into the synthesis of complex heterocyclic systems, which is relevant for the compound (Harutyunyan, 2014).
Platelet Activating Factor Antagonism
- Tilley et al. (1988) explored pyrido[2,1-b]quinazoline derivatives as platelet activating factor antagonists, indicating potential cardiovascular applications for similar compounds (Tilley, Burghardt, Burghardt, Mowles, Leinweber, Klevans, Young, Hirkaler, Fahrenholtz, & Zawoiski, 1988).
Antipsychotic Potential
- Norman et al. (1996) synthesized heterocyclic carboxamides as potential antipsychotic agents. This suggests that compounds with similar structures could be investigated for neurological or psychological disorders (Norman, Navas, Thompson, & Rigdon, 1996).
Antifolate and Antibacterial Agents
- Gangjee et al. (1996) developed pyrrolo[2,3-d]pyrimidines as inhibitors of thymidylate synthase, indicating their potential as antitumor and antibacterial agents. This research could be relevant for exploring similar properties in the compound (Gangjee, Mavandadi, Kisliuk, McGuire, & Queener, 1996).
Antimalarial Properties
- Colbry et al. (1985) synthesized 2,4,6-triaminopyrido[3,2-d]pyrimidines with antimalarial activity, suggesting the potential of related compounds in treating malaria (Colbry, Elslager, & Werbel, 1985).
COVID-19 Drug Research
- Fahim and Ismael (2021) investigated antimalarial sulfonamides for their potential as COVID-19 drugs, demonstrating the relevance of structurally similar compounds in current pandemic research (Fahim & Ismael, 2021).
Antibacterial Agents
- Fujita et al. (1996) synthesized imidazoquinolones as potential antibacterial agents, indicating the possible application of similar compounds in treating bacterial infections (Fujita, Egawa, Miyamoto, Nakano, & Matsumoto, 1996).
Anticancer Applications
- Çiftçi et al. (2021) explored benzimidazole derivatives for their anticancer activities, suggesting a potential application for related compounds in cancer research (Çiftçi, Temel, & Yurttaş, 2021).
Folate-Independent Antitumor Agents
- Bavetsias et al. (2002) discussed the synthesis of water-soluble analogues of CB30865, a quinazolin-4-one antitumor agent, which could be relevant for the development of similar compounds (Bavetsias, Skelton, Yafai, Mitchell, Wilson, Allan, & Jackman, 2002).
Antimicrobial Drug Candidates
- Vlasov et al. (2021) focused on developing novel benzimidazole-thienopyrimidines as antimicrobial agents, which could be a direction for research involving the queried compound (Vlasov, Vlasova, Severina, Krolenko, Borysov, Abu Sharkh, Vlasov, & Georgiyants, 2021).
Properties
IUPAC Name |
N-benzyl-6-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H22N6O2S/c38-28-17-22(33-27-12-6-7-15-36(27)28)19-40-31-35-25-16-21(30(39)32-18-20-8-2-1-3-9-20)13-14-23(25)29-34-24-10-4-5-11-26(24)37(29)31/h1-17H,18-19H2,(H,32,39) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMVHPKVYEROACW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C4=NC5=CC=CC=C5N4C(=N3)SCC6=CC(=O)N7C=CC=CC7=N6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H22N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2768725.png)



![Tert-butyl 4-[(5-fluoropyrimidin-4-yl)oxymethyl]piperidine-1-carboxylate](/img/structure/B2768731.png)
![3-Iodoimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2768732.png)
![Spiro[3.4]octan-5-ol](/img/structure/B2768734.png)
![4-{[(2-chlorobenzyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2768738.png)

![8-(2,5-dimethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2768742.png)
![[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B2768744.png)

![tert-butyl N-[(1R,2S)-2-formylcyclopentyl]carbamate](/img/structure/B2768746.png)
![4-chloro-N-cyclohexyl-N,3-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2768747.png)
